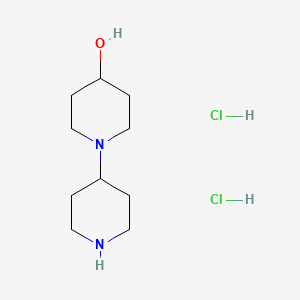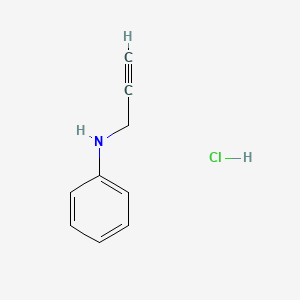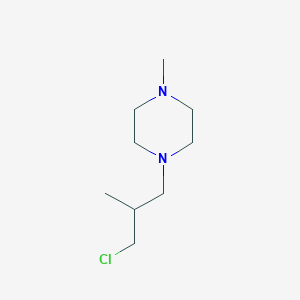
2-Amino-1H-pyrrole-3-carbonitrile
Overview
Description
“2-Amino-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of “2-Amino-1H-pyrrole-3-carbonitrile” derivatives has been achieved through various methods. One efficient protocol involves reacting malononitrile and glycine derivatives using a microwave . Another method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The molecular structure of “2-Amino-1H-pyrrole-3-carbonitrile” consists of a pyrrole ring, which is a five-membered aromatic ring with two double bonds, one nitrogen atom, and a carbonitrile group attached to it .Physical And Chemical Properties Analysis
“2-Amino-1H-pyrrole-3-carbonitrile” has a molecular weight of 107.113 Da . It has a density of 1.3±0.1 g/cm3, and its boiling point is 393.4±27.0 °C at 760 mmHg . The exact melting point is not available .Scientific Research Applications
1. Synthesis and Pharmacological Properties of Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives
- Application Summary: These derivatives are important heterocyclic compounds with a wide range of biological activities . They have huge potential in drug discovery .
- Methods of Application: The most useful method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .
- Results or Outcomes: The synthesis of these compounds has inspired a wide array of synthetic work, and the conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .
2. 2-Amino-4-Methyl-1H-Pyrrole-3-Carbonitrile
- Application Summary: This compound is used in chemical synthesis .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the application of this compound in chemical synthesis were not provided in the source .
3. 4-Amino-5-Benzoyl-1-Benzyl-2-(4,5,6,7-Tetrahydro-1H-Indol-2-Yl)-1H-Pyrrole-3-Carbonitrile
- Application Summary: This compound belongs to the class of 2,2’-bipyrroles, which are of interest as basic building blocks for the synthesis of pyrrolic macrocycles and natural products, such as prodigiosins, promising biomolecules with many potential applications .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the sources .
- Results or Outcomes: These compounds are used as anion binding agents, ion chemosensors, antitumor agents, and photosensitizers for the photodynamic therapy (PDT) as well as for conducting polymers .
4. 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
- Application Summary: This compound is used in chemical synthesis .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the application of this compound in chemical synthesis were not provided in the source .
5. Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives
- Application Summary: These derivatives are among very important heterocyclic compounds with a wide range of interesting biological activities . They have huge potential in drug discovery .
- Methods of Application: The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .
- Results or Outcomes: The synthesis of these compounds has inspired a wide array of synthetic work, and the conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .
6. Indoles in Multicomponent Reactions
- Application Summary: Indoles are used in multicomponent reactions .
- Methods of Application: N-Alkylanilines were used in excess to avoid the formation of bis (indolyl)alkanes .
- Results or Outcomes: The outcomes of the application of indoles in multicomponent reactions were not provided in the source .
7. 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
- Application Summary: This compound is used in chemical synthesis .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the application of this compound in chemical synthesis were not provided in the source .
8. Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives
- Application Summary: These derivatives are among very important heterocyclic compounds with a wide range of interesting biological activities . They have huge potential in drug discovery .
- Methods of Application: The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .
- Results or Outcomes: The synthesis of these compounds has inspired a wide array of synthetic work, and the conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .
9. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics
- Application Summary: Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
Future Directions
The future directions for “2-Amino-1H-pyrrole-3-carbonitrile” and its derivatives could involve further exploration of their synthetic methods and potential applications. For instance, microwave-assisted protocols for the synthesis of pyrrole derivatives have been suggested as a new and robust approach .
properties
IUPAC Name |
2-amino-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUICKROVJTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626258 | |
| Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1H-pyrrole-3-carbonitrile | |
CAS RN |
755753-61-8 | |
| Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)
